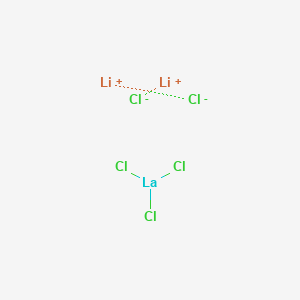
(dppf)Ni(o-tolyl)Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (dppf)Ni(o-tolyl)Cl is a nickel-based complex that includes 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand and an ortho-tolyl group. This compound is known for its stability in air and its utility as a precatalyst in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (dppf)Ni(o-tolyl)Cl can be synthesized from the ligand exchange reaction between bis(triphenylphosphine)nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene in tetrahydrofuran at room temperature . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Analyse Chemischer Reaktionen
Types of Reactions: (dppf)Ni(o-tolyl)Cl is primarily involved in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It can undergo various types of reactions, including:
Amination: The compound is effective in the amination of aryl chlorides, sulfamates, mesylates, and triflates.
Substitution: It can participate in substitution reactions where the ortho-tolyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Amination Reactions: Typically involve the use of amines and a base under optimized conditions to achieve high yields.
Substitution Reactions: Often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products: The major products formed from these reactions are typically arylamines or substituted aryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(dppf)Ni(o-tolyl)Cl has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which (dppf)Ni(o-tolyl)Cl exerts its effects involves the activation of the nickel center, which then facilitates the formation of carbon-nitrogen bonds. The compound undergoes comproportionation with active nickel(0) species to form nickel(I) intermediates, which are crucial for the catalytic cycle . These intermediates then participate in the amination or substitution reactions, leading to the formation of the desired products.
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)nickel(II) chloride
- 1,1’-Bis(diphenylphosphino)ferrocene
- Nickel(II) chloride
Uniqueness: (dppf)Ni(o-tolyl)Cl is unique due to its air stability and high efficiency as a precatalyst in cross-coupling reactions. Its ability to form stable nickel(I) intermediates sets it apart from other nickel-based catalysts, making it particularly valuable in reactions involving sensitive substrates .
Eigenschaften
Molekularformel |
C41H35ClFeNiP2- |
|---|---|
Molekulargewicht |
739.7 g/mol |
InChI |
InChI=1S/2C17H14P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-14H;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
InChI-Schlüssel |
CLXLMVJNHDSIME-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)


![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
